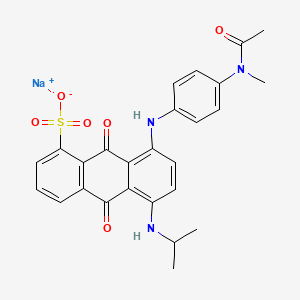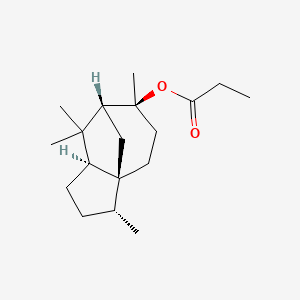
(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenothiazine core and a quinolizine moiety. It is known for its potential use in medicinal chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Phenothiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the phenothiazine structure.
Introduction of the Quinolizine Moiety: The quinolizine ring is introduced through a series of reactions, including nucleophilic substitution and cyclization.
Chlorination and Acetylation: The final steps involve the chlorination of the phenothiazine core and the acetylation of the quinolizine moiety to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine Derivatives: Compounds with similar phenothiazine cores but different substituents.
Quinolizine Derivatives: Compounds with similar quinolizine structures but different functional groups.
Uniqueness
(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is unique due to its specific combination of phenothiazine and quinolizine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
156213-24-0 |
|---|---|
Fórmula molecular |
C23H25ClN2OS |
Peso molecular |
413.0 g/mol |
Nombre IUPAC |
2-[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-(2-chlorophenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C23H25ClN2OS/c24-17-10-11-22-20(15-17)26(19-8-1-2-9-21(19)28-22)23(27)14-16-6-5-13-25-12-4-3-7-18(16)25/h1-2,8-11,15-16,18H,3-7,12-14H2/t16-,18?/m0/s1 |
Clave InChI |
XEJPICPNWDTWAV-ATNAJCNCSA-N |
SMILES isomérico |
C1CCN2CCC[C@H](C2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
SMILES canónico |
C1CCN2CCCC(C2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)








![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)



